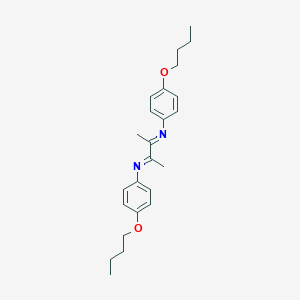
2-N,3-N-bis(4-butoxyphenyl)butane-2,3-diimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(4-butoxyphenyl)-2,3-butanediimine is an organic compound that belongs to the class of diimines It is characterized by the presence of two butoxyphenyl groups attached to a butanediimine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(4-butoxyphenyl)-2,3-butanediimine typically involves the condensation of 4-butoxyaniline with 2,3-butanedione. The reaction is carried out under acidic conditions, often using a catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to promote the formation of the diimine linkage.
Industrial Production Methods: In an industrial setting, the production of N,N’-Bis(4-butoxyphenyl)-2,3-butanediimine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(4-butoxyphenyl)-2,3-butanediimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diimine to the corresponding diamine.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Quinones with butoxy substituents.
Reduction: Diamines with butoxy substituents.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N’-Bis(4-butoxyphenyl)-2,3-butanediimine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N,N’-Bis(4-butoxyphenyl)-2,3-butanediimine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N,N’-Bis(4-methoxyphenyl)-2,3-butanediimine
- N,N’-Bis(4-ethoxyphenyl)-2,3-butanediimine
- N,N’-Bis(4-propoxyphenyl)-2,3-butanediimine
Comparison: N,N’-Bis(4-butoxyphenyl)-2,3-butanediimine is unique due to the presence of butoxy groups, which can influence its solubility, reactivity, and overall properties. Compared to its methoxy, ethoxy, and propoxy analogs, the butoxy derivative may exhibit different electronic and steric effects, making it suitable for specific applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C24H32N2O2 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-N,3-N-bis(4-butoxyphenyl)butane-2,3-diimine |
InChI |
InChI=1S/C24H32N2O2/c1-5-7-17-27-23-13-9-21(10-14-23)25-19(3)20(4)26-22-11-15-24(16-12-22)28-18-8-6-2/h9-16H,5-8,17-18H2,1-4H3 |
InChI Key |
PAYNIRHOBALWIV-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)N=C(C)C(=NC2=CC=C(C=C2)OCCCC)C |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N=C(C)C(=NC2=CC=C(C=C2)OCCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-methyl-3,4-dihydrospiro(2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazine-3,1'-cyclohexane)-6(7H)-one](/img/structure/B287841.png)
![2,6-Bis(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B287843.png)
![7-chloro-3-(4-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B287844.png)

![6,8-dibromo-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one](/img/structure/B287846.png)
![3'-methyl-3,4-dihydrospiro(2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazine-3,1'-cyclohexane)-6(7H)-one](/img/structure/B287850.png)
![10-(4-methylbenzylidene)-7-(4-methylphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B287851.png)
![4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine](/img/structure/B287853.png)
![3,4,6-triphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B287854.png)
![2-[(2-hydroxy-1-naphthyl)methylene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B287855.png)
![1-(4-bromophenyl)-2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}ethanone](/img/structure/B287859.png)
![(5E)-5-[(4-bromophenyl)-phenylmethylidene]-2-[3-[[(5E)-5-[(4-bromophenyl)-phenylmethylidene]-4-oxo-1,3-thiazol-2-yl]amino]anilino]-1,3-thiazol-4-one](/img/structure/B287860.png)
![2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid](/img/structure/B287862.png)
![2-(4-Bromophenyl)-6-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B287864.png)
